molecular formula C12H10Cl2N2 B1606623 1,2-Bis(4-chlorophenyl)hydrazine CAS No. 953-14-0

1,2-Bis(4-chlorophenyl)hydrazine

Cat. No.: B1606623
CAS No.: 953-14-0
M. Wt: 253.12 g/mol
InChI Key: BVPHWSDABGXRQD-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)hydrazine is an organic compound with the molecular formula C12H10Cl2N2 It is a hydrazine derivative where two 4-chlorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-chlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives with different substituents.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)hydrazine involves its interaction with molecular targets in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylhydrazine: Similar structure but lacks the chlorine substituents.

    4-Chlorophenylhydrazine: Contains only one 4-chlorophenyl group.

    1,2-Bis(4-methylphenyl)hydrazine: Similar structure with methyl groups instead of chlorine.

Uniqueness

1,2-Bis(4-chlorophenyl)hydrazine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. The chlorine atoms enhance its reactivity and potential biological activities compared to similar compounds without chlorine substituents.

Properties

IUPAC Name

1,2-bis(4-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHWSDABGXRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292944
Record name 1,2-Bis(4-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-14-0
Record name 953-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-chloronitrobenzene (2.5 g, 15.9 mM) in 50% aqueous NaOH (1 mL, 12.5 mM) was warmed to 60° C. Zinc dust (3 g, 46 mM) was added in portions at such a rate as to keep the reaction temperature below 80° C. After all the zinc had been added, the reaction mixture was diluted with 20% NaOH (6 mL, 30 mM) and water (10 mL). A second portion of zinc dust (4 g, 62 mM) was then added in one portion. The resulting reaction mixture was stirred at 80° C. for approximately 18 hrs. The mixture was cooled to room temperature, the solid was filtered, and washed several times with ether. The combined filtrates were concentrated and purified by flash column chromatography. This afforded the title compound as a yellow solid (1.25 g, 5 mM) which contained approximately 25% of an impurity. This mixture was used directly in the next step. NMR (d6 -DMSO, 250 MHz): 7.14 (d, J=9 Hz, 4H), 6.76 (d, J=9 Hz, 4H), 5.63 (br s, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
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Name
Quantity
6 mL
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solvent
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

210 g p-chloronitrobenzene, 600 g water and 180 g sodium hydroxide (corresponding to a 23.1 wt. % aqueous solution), 0.3 g 2,3-dichloronaphthoquinone-1,4, 350 g n-hexane and 0.40 g platinum on activated charcoal (5% Pt) (the quantitative ratio of platinum metal to p-chloronitrobenzene used being 0.000095:1) are hydrogenated by the use of a gas sparger at a hydrogen pressure of 6 bars and at 60° to 65° C. The reduction is completed after 4 to 5 hours. The procedure set forth in Example 1 is followed, 151 g 4,4'-dichlorohydrazobenzene with a melting point of 120° to 121° C. and a purity of 98.5% being obtained, which corresponds to a yield of 88.5% of theory. The possible byproduct p-chloroaniline is not detectable.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.4 g
Type
catalyst
Reaction Step Six
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0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.3 g
Type
catalyst
Reaction Step Eight
Quantity
350 g
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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